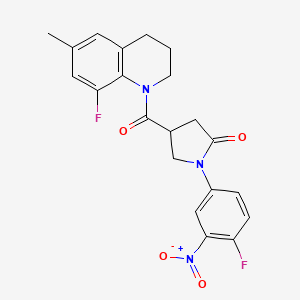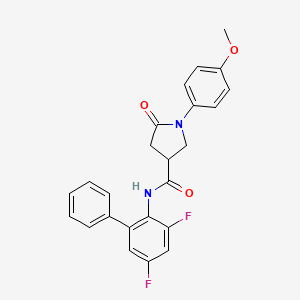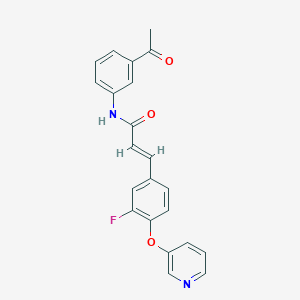![molecular formula C23H21FN2O4 B7552074 N-[2-(3-fluorophenyl)-2-hydroxyethyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B7552074.png)
N-[2-(3-fluorophenyl)-2-hydroxyethyl]-2-[(4-methoxybenzoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-fluorophenyl)-2-hydroxyethyl]-2-[(4-methoxybenzoyl)amino]benzamide, commonly known as FL118, is a small molecule drug that has been developed for the treatment of various types of cancer. The drug has been shown to have potent anticancer activity in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
The mechanism of action of FL118 is not fully understood. However, it has been shown to inhibit the activity of multiple targets involved in cancer cell survival and proliferation. FL118 has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. FL118 has also been shown to inhibit the activity of Bcl-2, a protein that promotes cell survival, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
FL118 has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the formation of new blood vessels, which are necessary for tumor growth. FL118 has also been shown to inhibit the migration and invasion of cancer cells, which are necessary for metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of FL118 is its potent anticancer activity against a wide range of cancer types. FL118 has also been shown to be effective against cancer cells that are resistant to other chemotherapy drugs. However, one limitation of FL118 is its low solubility, which can make it difficult to administer in clinical settings.
Orientations Futures
There are several future directions for the development of FL118. One direction is to optimize the synthesis method to improve the yield and purity of the drug. Another direction is to further investigate the mechanism of action of FL118 to better understand how it inhibits cancer cell survival and proliferation. Additionally, future studies could investigate the potential of FL118 in combination with other chemotherapy drugs to enhance its anticancer activity. Finally, clinical trials are needed to evaluate the safety and efficacy of FL118 in humans.
Méthodes De Synthèse
The synthesis of FL118 involves a multi-step process that includes the reaction of 3-fluoroacetophenone with ethylene glycol to form 2-(3-fluorophenyl)-2-hydroxyethyl ketone. This intermediate is then reacted with 4-methoxybenzoyl chloride to form the final product, FL118.
Applications De Recherche Scientifique
FL118 has been extensively studied in preclinical models of cancer. It has been shown to have potent anticancer activity against a wide range of cancer types, including breast, lung, colon, and pancreatic cancer. FL118 has also been shown to be effective against cancer cells that are resistant to other chemotherapy drugs. In addition, FL118 has been shown to have a synergistic effect when used in combination with other chemotherapy drugs.
Propriétés
IUPAC Name |
N-[2-(3-fluorophenyl)-2-hydroxyethyl]-2-[(4-methoxybenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4/c1-30-18-11-9-15(10-12-18)22(28)26-20-8-3-2-7-19(20)23(29)25-14-21(27)16-5-4-6-17(24)13-16/h2-13,21,27H,14H2,1H3,(H,25,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPBPQTYBLVUHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC(C3=CC(=CC=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-phenylphenoxy)ethyl]-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B7552008.png)

![2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-N-methoxy-N-methylacetamide](/img/structure/B7552020.png)
![1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B7552039.png)
![5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7552050.png)
![methyl (E)-3-[3-[2-[(3-cyanopyridin-2-yl)amino]ethylsulfamoyl]-4,5-dimethoxyphenyl]prop-2-enoate](/img/structure/B7552058.png)
![4-[3-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-3-oxopropyl]-1,4-benzoxazin-3-one](/img/structure/B7552059.png)
![2-(3-fluorophenyl)-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]acetamide](/img/structure/B7552071.png)
![2-(4-methyl-4-naphthalen-2-yl-2,5-dioxoimidazolidin-1-yl)-N-[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7552078.png)

![N-[2-(3-fluorophenyl)-2-morpholin-4-ylethyl]-2-(N-methylanilino)benzamide](/img/structure/B7552106.png)

![N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]thiadiazole-5-carboxamide](/img/structure/B7552116.png)